
tert-butylN-(2-formyl-1H-indol-6-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butylN-(2-formyl-1H-indol-6-yl)carbamate is an indole derivative that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a formyl group, and an indole moiety, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(2-formyl-1H-indol-6-yl)carbamate typically involves the formylation of an indole derivative followed by the introduction of a tert-butyl carbamate group. One common method involves the Vilsmeier-Haack reaction to introduce the formyl group at the 2-position of the indole ring. This is followed by the protection of the indole nitrogen with a tert-butyl carbamate group using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butylN-(2-formyl-1H-indol-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide for bromination in the presence of a radical initiator.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Introduction of halogen or nitro groups at specific positions on the indole ring.
Wissenschaftliche Forschungsanwendungen
Tert-butylN-(2-formyl-1H-indol-6-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butylN-(2-formyl-1H-indol-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The formyl group can also participate in covalent bonding with nucleophilic sites on proteins, altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butylN-(2-formyl-1H-indol-5-yl)carbamate
- tert-butylN-(2-formyl-1H-indol-3-yl)carbamate
- tert-butylN-(2-formyl-1H-indol-4-yl)carbamate
Uniqueness
Tert-butylN-(2-formyl-1H-indol-6-yl)carbamate is unique due to the specific positioning of the formyl group at the 2-position of the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
tert-butyl N-(2-formyl-1H-indol-6-yl)carbamate |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-10-5-4-9-6-11(8-17)15-12(9)7-10/h4-8,15H,1-3H3,(H,16,18) |
InChI-Schlüssel |
UTTBUHITGAIYRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=C(N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


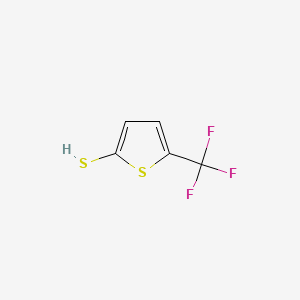
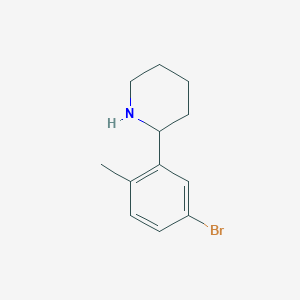

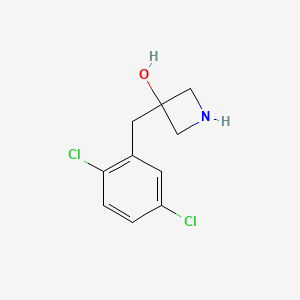
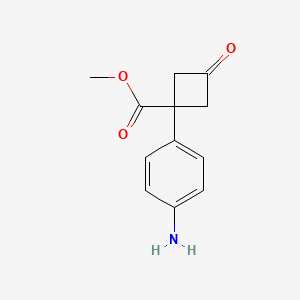
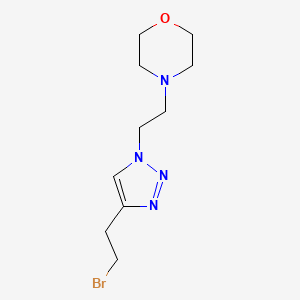

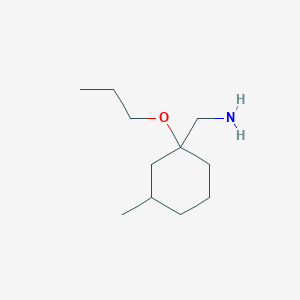
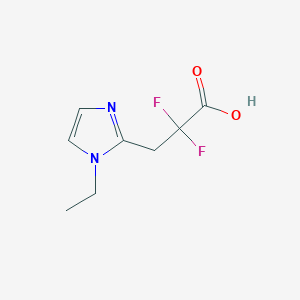
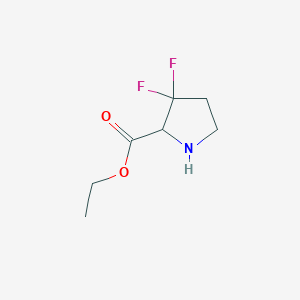


![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)

